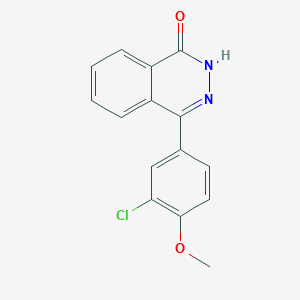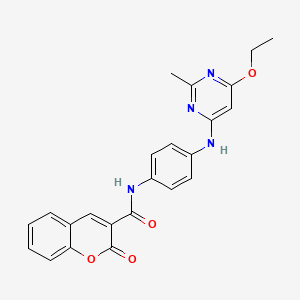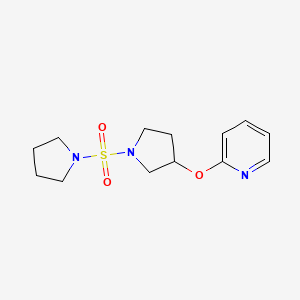
4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of heterocyclic rings, substitution reactions, and the introduction of various functional groups. For instance, the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents resulted in the formation of various heterocyclic derivatives, as studied in one of the papers . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and spectroscopic data of a compound with a methoxyphenyl group were obtained from DFT calculations, and the geometry was fully optimized . Similarly, the structure of another chloro-methoxyphenyl compound was elucidated by LC/MS-MS, NMR, UV-Vis, and other spectroscopic methods . These studies indicate that the molecular structure of "4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one" could be analyzed using similar techniques to determine bond lengths, angles, and other geometrical parameters.
Chemical Reactions Analysis
The reactivity of compounds with similar structural features has been explored through various chemical reactions. For instance, the reaction of a furanone derivative with hydrazine monohydrate led to the formation of pyrrol-2-one and pyridazin-3(2H)-one derivatives . This demonstrates the potential reactivity of the compound towards nucleophilic agents, which could be further investigated to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through experimental and theoretical methods. Theoretical calculations such as natural bond orbital analysis, molecular electrostatic potential, and frontier molecular orbitals have been used to predict electronic properties and vibrational modes . These studies provide a foundation for predicting the properties of "4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one," such as its electronic characteristics, potential energy distribution, and molecular interactions.
Applications De Recherche Scientifique
Synthesis and Reactivity
- A study explored the use of Lawesson's Reagent in the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives from aromatic dihydroxy compounds, highlighting a method that could be applicable to synthesizing related compounds with complex structures (Shabana et al., 1994).
- Research on the antimicrobial activities of new 1,2,4-triazole derivatives, including their synthesis from various ester ethoxycarbonylhydrazones, presents an approach to creating bioactive molecules that could extend to the synthesis and application of phthalazinone derivatives (Bektaş et al., 2007).
Chemical Modifications and Applications
- Investigations into the corrosion inhibition performance of related compounds on mild steel in acidic environments demonstrate the application of organophosphorus compounds in materials science, suggesting potential protective uses for similar chemicals (Bentiss et al., 2009).
- A study on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes shows a chemical process relevant to the synthesis of complex organic molecules, potentially including phthalazinone derivatives (Jiménez-Rodríguez et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-13-7-6-9(8-12(13)16)14-10-4-2-3-5-11(10)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVOIRBROYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)


![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2534999.png)
![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)



![3-{2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl}-6-fluoro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2535010.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)